molecular formula C8H15NO B1208239 2-Propyl-4-pentenamide CAS No. 90204-40-3

2-Propyl-4-pentenamide

Cat. No.: B1208239
CAS No.: 90204-40-3
M. Wt: 141.21 g/mol
InChI Key: UBBHAMGKWSMZJD-UHFFFAOYSA-N
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Description

2-Propyl-4-pentenamide (CAS RN: 90204-40-3) is a secondary amide with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol. Structurally, it features a pentenamide backbone substituted with a propyl group at the 2-position, contributing to its lipophilic character. Key physicochemical properties include a melting point of 141.21°C and a solubility of 9.5 g/L (0.06727 M) in aqueous media at 37°C .

Properties

CAS No.

90204-40-3

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-propylpent-4-enamide

InChI

InChI=1S/C8H15NO/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H2,9,10)

InChI Key

UBBHAMGKWSMZJD-UHFFFAOYSA-N

SMILES

CCCC(CC=C)C(=O)N

Canonical SMILES

CCCC(CC=C)C(=O)N

Synonyms

2-propyl-4-pentenamide
propylallylacetamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-Propyl-4-pentenamide, a comparative analysis with structurally or functionally related amides is provided below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (g/L) Key Structural Features Applications/Notes
This compound C₈H₁₅NO 141.21 141.21 9.5 (37°C) Aliphatic amide with propyl and pentenyl Limited data; potential intermediate
2-Butyl-4-thiazolidinecarboxylic acid C₈H₁₅NO₂S 189.28 355.7 10.79 (21°C) Thiazolidine ring, butyl substituent Partial decomposition in solution
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ 276.38 N/A N/A Piperidinyl core, methoxymethyl, phenyl Pharmaceutical intermediate
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 83 (yield: 76%) N/A Sulfamoyl, pyridine, isoindolinone groups High molecular weight; synthetic target

Key Findings

Structural Complexity: this compound has a simpler aliphatic structure compared to the sulfamoyl- and heterocyclic-containing analogs in Table 1.

Solubility and Stability :

  • This compound exhibits lower solubility (9.5 g/L at 37°C) compared to 2-butyl-4-thiazolidinecarboxylic acid (10.79 g/L at 21°C). However, the latter undergoes partial decomposition in solution, highlighting the trade-off between solubility and stability in structurally complex amides .

Functional Applications :

  • Unlike N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, which is explicitly used as a pharmaceutical intermediate, this compound lacks documented industrial or medicinal applications. Its simpler structure may limit its utility in drug design, where bulky substituents (e.g., piperidinyl or sulfamoyl groups) are often required for target binding .

Synthetic Challenges: The pyridine- and isoindolinone-containing amide from demonstrates higher synthetic complexity, with a reported yield of 76%. In contrast, this compound’s straightforward structure suggests easier synthesis but fewer opportunities for functionalization .

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